

Technical Guide: 3-Nitro-1-pyrenol-d8 for Advanced Research Applications

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Compound of Interest

Compound Name: 3-Nitro-1-pyrenol-d8

Cat. No.: B15600213

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For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the commercial availability and technical specifications of **3-Nitro-1-pyrenol-d8**, a deuterated analog of the nitrated polycyclic aromatic hydrocarbon (nitro-PAH) metabolite, 3-Nitro-1-pyrenol. This document is intended to assist researchers in sourcing this stable isotope-labeled standard for use in quantitative analytical studies, such as those involving mass spectrometry.

Introduction to 3-Nitro-1-pyrenol-d8

3-Nitro-1-pyrenol-d8 is the deuterium-labeled form of 3-Nitro-1-pyrenol.^{[1][2]} Stable isotope-labeled compounds are essential tools in analytical chemistry, primarily used as internal standards for quantitation in mass spectrometry-based methods. The incorporation of deuterium atoms results in a compound with a higher molecular weight than its unlabeled counterpart but with nearly identical chemical and physical properties. This allows it to co-elute during chromatographic separation and exhibit similar ionization efficiency, making it an ideal internal standard for correcting for matrix effects and variations in sample preparation and instrument response.

Due to its nature as a chemical reference standard, information regarding its direct biological activity or involvement in signaling pathways is not applicable. Its primary role is to serve as an analytical tool for the accurate detection and quantification of the unlabeled 3-Nitro-1-pyrenol in various biological and environmental matrices.

Commercial Availability

3-Nitro-1-pyrenol-d8 is available from specialized chemical suppliers that focus on research chemicals and stable isotope-labeled compounds. The following table summarizes the known commercial sources. Please note that detailed specifications such as purity, isotopic enrichment, and available sizes are not always publicly listed and may require direct inquiry with the supplier.

Supplier	Catalog Number	Notes
MedchemExpress (MCE)	HY-W743304	Confirmed supplier of 3-Nitro-1-pyrenol-d8. [1]
LGC Standards (TRC)	Inquire for details	LGC lists the availability of 3-Nitro-1-pyrenol-d8, but a specific catalog number is not provided on their public website, suggesting it may be a custom or made-to-order product. [3]

Chemical and Physical Properties

The fundamental properties of **3-Nitro-1-pyrenol-d8** are detailed below. These specifications are based on data provided by commercial suppliers.

Property	Value	Source
Molecular Formula	C ₁₆ HD ₈ NO ₃	MedchemExpress [1]
Molecular Weight	271.30 g/mol	MedchemExpress [1]
Unlabeled CAS Number	86674-49-9	LGC Standards [4]

Experimental Protocols & Methodologies

As **3-Nitro-1-pyrenol-d8** is a reference material, there are no "experimental protocols" for the compound itself. Instead, it is a critical component within a larger experimental workflow. The

primary application is its use as an internal standard (IS) in quantitative analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

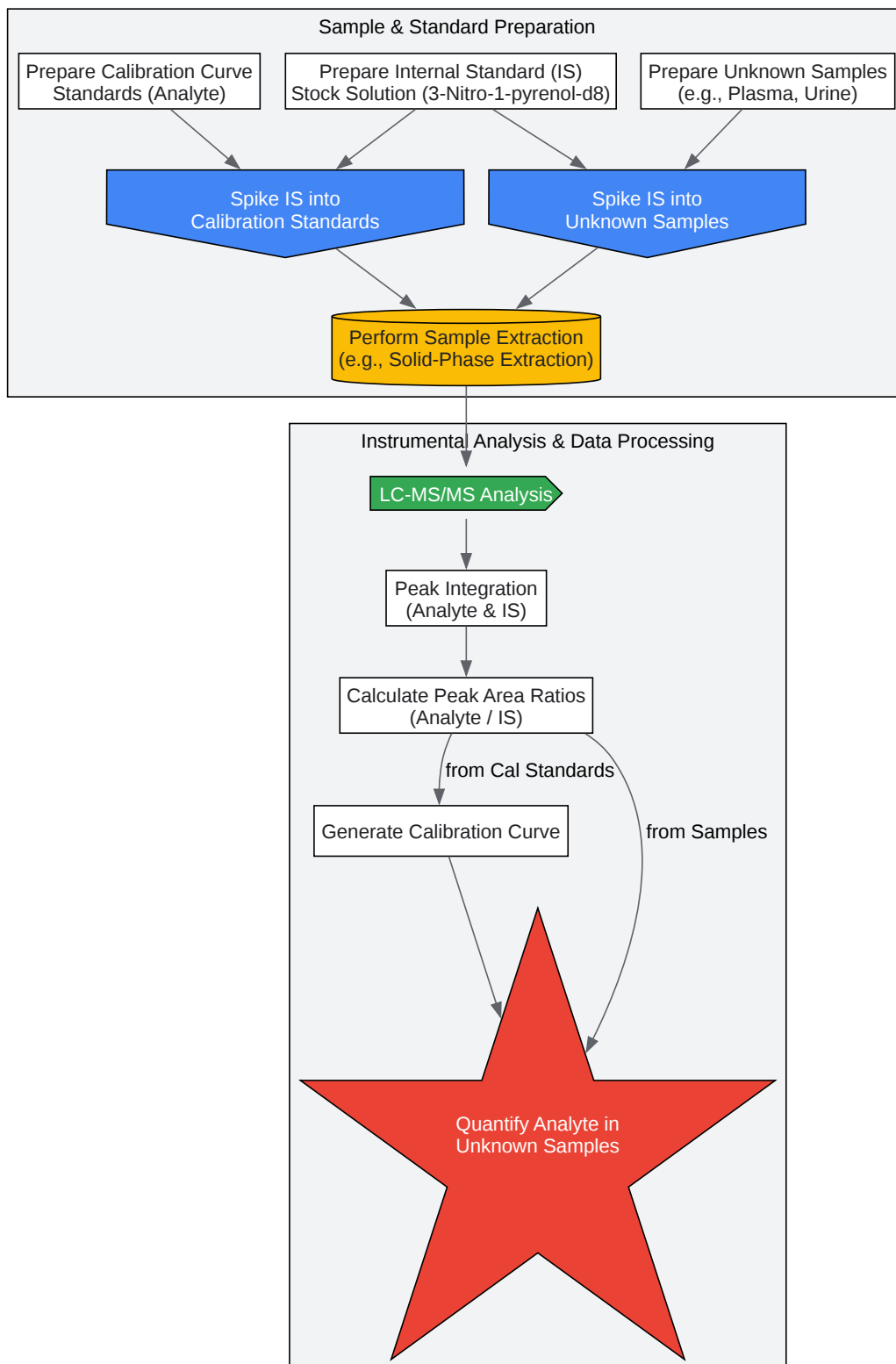
General Protocol for Use as an Internal Standard:

- **Preparation of Stock Solution:** A stock solution of **3-Nitro-1-pyrenol-d8** is prepared in a suitable organic solvent (e.g., methanol, acetonitrile) to a precise, known concentration.
- **Spiking of Samples:** A small, fixed volume of the internal standard stock solution is added ("spiked") into all samples, calibration standards, and quality control samples at the beginning of the sample preparation process.
- **Sample Preparation:** The samples undergo an extraction procedure (e.g., solid-phase extraction, liquid-liquid extraction) to isolate the analyte of interest (unlabeled 3-Nitro-1-pyrenol) and the spiked internal standard.
- **LC-MS/MS Analysis:** The prepared extracts are injected into an LC-MS/MS system. The system is configured to monitor specific mass transitions for both the native analyte and the deuterated internal standard.
- **Quantification:** The peak area of the native analyte is measured and compared to the peak area of the internal standard in the same sample. A calibration curve, generated by plotting the ratio of analyte peak area to IS peak area against the concentration of the calibration standards, is used to determine the exact concentration of the analyte in the unknown samples.

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for a quantitative analysis experiment utilizing a stable isotope-labeled internal standard like **3-Nitro-1-pyrenol-d8**.

Workflow for Quantitative Analysis using a Deuterated Internal Standard

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Typical workflow using a deuterated standard.

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